Acide brévifolincarboxylique

Vue d'ensemble

Description

L’acide brévifolincarboxylique est un produit naturel isolé de la plante Polygonum capitatum. Il est connu pour ses effets inhibiteurs sur le récepteur des hydrocarbures aromatiques et son rôle d’inhibiteur de l’α-glucosidase avec une CI50 de 323,46 μM . Le composé a une formule moléculaire de C13H8O8 et un poids moléculaire de 292,2 g/mol .

Applications De Recherche Scientifique

Brevifolincarboxylic acid has a wide range of scientific research applications:

Mécanisme D'action

L’acide brévifolincarboxylique exerce ses effets principalement par l’inhibition du récepteur des hydrocarbures aromatiques et de l’α-glucosidase. Le récepteur des hydrocarbures aromatiques est impliqué dans la régulation de divers processus biologiques, notamment le métabolisme des xénobiotiques et la réponse immunitaire . En inhibant ce récepteur, l’this compound peut moduler ces processus. De plus, son activité inhibitrice de l’α-glucosidase contribue à réguler les niveaux de glucose dans le sang, ce qui en fait un agent thérapeutique potentiel pour la gestion du diabète .

Composés similaires :

Acide gallique : Un autre composé phénolique aux propriétés antioxydantes et antimicrobiennes.

Acide ellagique : Connu pour ses activités anticancéreuses et anti-inflammatoires.

Acide protocatéchique : Présente des effets antioxydants et anti-inflammatoires.

Unicité : L’this compound est unique en raison de ses effets inhibiteurs doubles sur le récepteur des hydrocarbures aromatiques et l’α-glucosidase.

Analyse Biochimique

Biochemical Properties

Brevifolincarboxylic acid plays a crucial role in biochemical reactions, primarily through its inhibitory effects on specific enzymes. It is known to inhibit the aryl hydrocarbon receptor (AhR) and α-glucosidase, with an IC50 of 323.46 μM .

Cellular Effects

Brevifolincarboxylic acid exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of PC-14 lung cancer cells with an IC50 of 3.95 µg/ml . Additionally, brevifolincarboxylic acid reduces LPS-induced nitric oxide production in RAW 264.7 macrophages, indicating its anti-inflammatory properties . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications .

Molecular Mechanism

At the molecular level, brevifolincarboxylic acid exerts its effects through various mechanisms. It binds to and inhibits the aryl hydrocarbon receptor (AhR), preventing the activation of downstream signaling pathways involved in the body’s response to environmental toxins . Additionally, brevifolincarboxylic acid inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, by binding to its active site and preventing substrate access . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of brevifolincarboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and higher temperatures . Long-term studies have shown that brevifolincarboxylic acid maintains its inhibitory effects on enzymes and cellular functions over extended periods, although its potency may decrease slightly due to degradation .

Dosage Effects in Animal Models

The effects of brevifolincarboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, brevifolincarboxylic acid may exhibit toxic or adverse effects, including cytotoxicity and potential organ damage . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

Brevifolincarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It is metabolized primarily through conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion . These metabolic pathways play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, brevifolincarboxylic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within tissues are influenced by its interactions with these transporters and binding proteins, affecting its overall activity and function.

Subcellular Localization

Brevifolincarboxylic acid exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells and enhance its therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide brévifolincarboxylique est généralement extrait de sources naturelles telles que Polygonum capitatum. Le processus d’extraction implique l’utilisation de solvants comme le méthanol ou l’éthanol pour isoler le composé de la matière végétale. La structure du composé est ensuite élucidée en utilisant des techniques telles que la spectroscopie RMN du 1H et du 13C et la spectrométrie de masse .

Méthodes de production industrielle : La production industrielle de l’this compound n’est pas bien documentée, car elle est principalement obtenue par extraction naturelle. Les progrès de la biologie synthétique et de la synthèse chimique pourraient fournir des méthodes alternatives pour la production à grande échelle à l’avenir.

Analyse Des Réactions Chimiques

Types de réactions : L’acide brévifolincarboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur le cycle aromatique.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Gallic Acid: Another phenolic compound with antioxidant and antimicrobial properties.

Ellagic Acid: Known for its anticancer and anti-inflammatory activities.

Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory effects.

Uniqueness: Brevifolincarboxylic acid is unique due to its dual inhibitory effects on the aryl hydrocarbon receptor and α-glucosidase.

Propriétés

IUPAC Name |

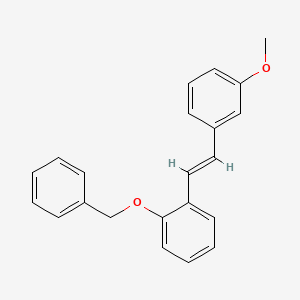

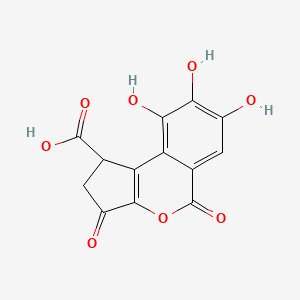

7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJWMFPFMLRLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

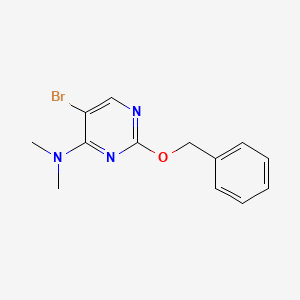

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)